T521

PLK1 PBD Kinase Selectivity

T521 (CAS 891020-54-5) is the only commercially available PLK1 Polo-box domain (PBD) inhibitor with a confirmed >400-fold selectivity window over Plk2 and Plk3 PBDs—zero inhibition observed at up to 500 µM. Unlike Poloxin or Thymoquinone which co-inhibit Plk2/3 at low micromolar concentrations, T521 guarantees unambiguous attribution of phenotypes to PLK1-specific PBD functions. With an apparent IC50 of 1.22 ± 0.13 µM, a unique covalent binding mode, validated tumor growth suppression in A549 xenograft models, and a quantifiable biophysical signature (14.55% reduction in α-helix content), T521 is the definitive chemical probe for dissecting PLK1 scaffolding vs. kinase activity, PK/PD modeling, and stringent target validation studies. Available in mg to g quantities with ≥98% purity.

Molecular Formula C17H14FNO5S2
Molecular Weight 395.4 g/mol
CAS No. 891020-54-5
Cat. No. B1682873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT521
CAS891020-54-5
SynonymsT521, T 521, T521
Molecular FormulaC17H14FNO5S2
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H14FNO5S2/c1-2-25(20,21)17-16(26(22,23)14-6-4-3-5-7-14)19-15(24-17)12-8-10-13(18)11-9-12/h3-11H,2H2,1H3
InChIKeyMVTLATINKNLPEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





T521 (CAS 891020-54-5): A Selective Polo-like Kinase 1 (PLK1) Polo-Box Domain Inhibitor for Cancer Research


T521 (CAS 891020-54-5) is a synthetic small molecule classified as a selective inhibitor of the Polo-box domain (PBD) of Polo-like kinase 1 (PLK1), with a reported apparent IC50 of 1.22 ± 0.13 µM for PLK1 PBD inhibition in fluorescence polarization assays [1]. Its molecular formula is C17H14FNO5S2 with a molecular weight of 395.43 g/mol [2]. It demonstrates high selectivity by showing no inhibitory effect on the PBDs of the closely related kinases Plk2 and Plk3 at concentrations up to 500 µM [1].

Why Substituting T521 with Other PLK1 PBD Inhibitors Fails: A Quantitative Comparison of Selectivity


While several compounds target the PLK1 PBD, substitution with generic alternatives is not straightforward due to significant quantitative differences in both target engagement and, more critically, selectivity against Plk2 and Plk3. T521 demonstrates a unique selectivity profile, showing no inhibition of Plk2/3 PBDs at concentrations up to 500 µM, which translates to a >400-fold selectivity window over these off-targets [1]. In contrast, other PBD inhibitors like Poloxin and Thymoquinone (TQ) exhibit measurable IC50 values against Plk2 (15.62 µM and 3.65 µM, respectively) and Plk3 (46.68 µM and 18.86 µM, respectively) [1]. Even Poloxin-2, another inhibitor, has an IC50 of 1.36 µM for PLK1, but its selectivity profile over Plk2/3 has not been reported . This differential selectivity profile is critical for research requiring unambiguous attribution of biological effects to PLK1 inhibition, as co-inhibition of Plk2/3 can confound experimental outcomes.

Quantitative Evidence for Selecting T521 Over Closest Analogs in PLK1 Research


T521's Superior Selectivity for PLK1 PBD Over Plk2 and Plk3 Compared to Poloxin and TQ

T521 demonstrates a >400-fold selectivity window for PLK1 PBD over Plk2 and Plk3 PBDs, with an IC50 for PLK1 PBD of 1.22 ± 0.13 µM and IC50 values of >500 µM for both Plk2 and Plk3 PBDs [1]. In a direct head-to-head comparison under the same fluorescence polarization (FP) assay conditions, the comparator compounds Poloxin and TQ showed significantly lower selectivity [1].

PLK1 PBD Kinase Selectivity Cancer

T521 Exhibits Comparable Cellular Antiproliferative Potency to PLK1 Kinase Domain Inhibitor Volasertib (BI 6727) in Lung Cancer Cells

T521 suppresses the proliferation of the A549 non-small cell lung cancer (NSCLC) cell line with an IC50 of 3.56 µM [1]. This cellular potency is comparable to the clinically investigated ATP-competitive PLK1 kinase domain inhibitor Volasertib (BI 6727), which was reported to inhibit A549 cell proliferation with an IC50 of 1.6 µM [2].

PLK1 Antiproliferative Lung Cancer Volasertib

T521 Demonstrates in vivo Efficacy in an A549 Xenograft Model Without Reported Toxicity

T521 treatment at a dose of 100 mg/kg (intraperitoneal injection, every 2 days) resulted in a significant reduction in A549 tumor growth in a nude mouse xenograft model, without any reported changes in mouse body weight during the 15-day treatment period [1].

PLK1 Xenograft A549 in vivo

T521's Covalent Binding Mode Induces Significant Conformational Changes in PLK1 PBD, Unlike Competitive Binders

T521 binds covalently to specific lysine residues on PLK1 PBD, including K388 and K574, which are located outside the canonical phosphopeptide-binding pocket [1]. Circular dichroism (CD) spectroscopy revealed that this covalent binding induces significant secondary structure changes in the protein, with the α-helix content decreasing from 26.18% (native PBD) to 11.63% (T521-bound PBD), and the random coil content increasing from 34.80% to 41.46% [1].

PLK1 Covalent Inhibitor Protein Conformation Allostery

T521 Displays Broad Spectrum Antiproliferative Activity Across a Panel of 12 Cancer Cell Lines

T521 efficiently inhibited the proliferation of all 12 tested human cancer cell lines, with IC50 values ranging from 1 to 5 µM [1]. This broad spectrum activity supports its use as a general tool compound for studying PLK1 dependency across diverse cancer types.

PLK1 Antiproliferative Cancer Cell Lines IC50

Recommended Research Applications for T521 Based on Quantified Differentiation


Selective Dissection of PLK1 PBD Functions Without Plk2/3 Confounding

Given its >400-fold selectivity window for PLK1 PBD over Plk2 and Plk3, T521 is ideally suited for experiments aimed at isolating PLK1-specific PBD-dependent functions. This is critical for target validation studies and for understanding the unique biology of PLK1 in mitosis and cancer, where Plk2/3 have distinct and sometimes opposing roles [1].

Comparative Mechanistic Studies Against ATP-Competitive PLK1 Inhibitors

As a PBD-targeting inhibitor with comparable cellular potency to Volasertib in A549 cells, T521 enables comparative studies to dissect the differential phenotypic outcomes of blocking PLK1's kinase activity versus its protein-protein interaction functions [2]. This can reveal new therapeutic vulnerabilities and resistance mechanisms.

In Vivo Proof-of-Concept Studies for PLK1 PBD Inhibition in Oncology Models

The demonstration of significant tumor growth suppression in an A549 xenograft model without overt toxicity supports the use of T521 in preclinical in vivo studies to evaluate the therapeutic potential of PLK1 PBD inhibition. Its established efficacy and apparent tolerability make it a suitable tool for pharmacokinetic/pharmacodynamic (PK/PD) modeling and combination therapy studies [3].

Biophysical and Structural Biology Studies of PLK1 PBD Conformational Dynamics

T521's unique covalent binding mode and its ability to induce a significant, quantifiable change in PLK1 PBD secondary structure (e.g., 14.55% absolute reduction in α-helix content) make it a valuable probe for advanced biophysical studies. Researchers can utilize T521 to trap PLK1 PBD in a specific conformational state for structural analysis by methods such as X-ray crystallography or cryo-EM, or to study the functional consequences of this allosteric perturbation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for T521

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.